5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3N3O/c20-12-3-1-11(2-4-12)17-10-16(19(26)23-14-6-7-14)24-25(17)18-9-13(21)5-8-15(18)22/h1-5,8-10,14H,6-7H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBPDEVCDXWDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide, also known by its CAS number 477712-36-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula: C19H14Cl3N3O
- Molecular Weight: 406.7 g/mol
- CAS Number: 477712-36-0
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antitumor agents. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, compounds in this class have shown inhibitory effects on various kinases involved in tumor growth and metastasis.
Case Study:
A study evaluating the cytotoxicity of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) found that certain derivatives exhibited significant antiproliferative effects. The combination of these compounds with doxorubicin also demonstrated a synergistic effect, enhancing overall efficacy against resistant cancer types .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This compound has been studied for its potential to modulate inflammatory responses in various models.
Research Findings:
In vitro assays have shown that related pyrazole compounds can reduce TNF-alpha release in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound may possess similar anti-inflammatory capabilities .
Antimicrobial Activity
Some pyrazole derivatives have been evaluated for their antimicrobial properties against bacterial and fungal strains. While specific data on this compound is limited, the general trend indicates that modifications to the pyrazole ring can enhance antibacterial activity.
Table 1: Summary of Biological Activities
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of electronegative substituents like chlorine enhances the biological activity of pyrazole derivatives. The positioning of these groups relative to the pyrazole ring significantly influences their pharmacological profile.
Key Findings:
- Chlorine Substituents: Enhance potency against cancer cells.
- Cyclopropyl Group: Contributes to improved binding affinity and selectivity for target proteins.
- Carboxamide Functionality: Plays a crucial role in modulating biological activity through hydrogen bonding interactions with biological targets .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research has demonstrated that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to 5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide have shown effectiveness against various cancer cell lines, including A549 lung cancer cells. These compounds can induce apoptosis and inhibit cell proliferation, making them promising candidates for cancer therapy .
2. Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thus alleviating symptoms associated with inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored, with findings suggesting that they can inhibit the growth of various bacterial and fungal strains. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of pyrazole carboxamide derivatives found that certain analogs exhibited potent growth inhibition against A549 lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 15 | Apoptosis induction |
| Compound B | 25 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Activity
In a model of carrageenan-induced paw edema in rats, a pyrazole derivative demonstrated significant reduction in swelling compared to control groups. The observed anti-inflammatory effect was attributed to the inhibition of COX-2 enzyme activity .
| Treatment Group | Swelling Reduction (%) |
|---|---|
| Control | 0 |
| Pyrazole Derivative | 70 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the structure-activity relationship is crucial for optimizing its efficacy and minimizing toxicity.
Key modifications in the pyrazole structure can lead to variations in biological activity:
- Substituents on the phenyl rings : Altering these can enhance or reduce anticancer activity.
- Cyclopropyl group : This moiety contributes to the compound's lipophilicity and biological interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations:
Position 1 Substituents:
- The target compound’s 2,5-dichlorophenyl group differs from the 2,4-dichlorophenyl in , which may alter dihedral angles (e.g., 72.9° vs. 39.9° in ) and receptor-binding conformations .
- Dichlorophenyl groups enhance lipophilicity and influence crystal packing via C–H⋯Cl interactions (observed in ) .
The pyridylmethyl group in introduces hydrogen-bonding capability (via the N atom), which may contribute to its high CB1 affinity .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Synthetic Yields: Yields for analogs in range from 62% to 71%, suggesting moderate efficiency for similar coupling reactions .
- Crystallinity: The dihedral angles in (39.9° and 72.9°) highlight how substituent positions affect molecular planarity and crystal packing, which may influence solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
